molecular formula C12H15Cl2N3O B13043274 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine

4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine

Cat. No.: B13043274
M. Wt: 288.17 g/mol
InChI Key: QLHOTHZQEUNVBH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine typically involves the reaction of 2-aminophenols with various reagents. One common method involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature . This method is robust, metal catalyst-free, and environmentally friendly. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Substitution reactions, particularly involving the pyrimidine ring, are common.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like copper (I) for regioselective synthesis . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-(2,4-Dichloropyrimidin-5-YL)octahydro-2H-benzo[B][1,4]oxazine can be compared with other benzoxazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17 g/mol

IUPAC Name

4-(2,4-dichloropyrimidin-5-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine

InChI

InChI=1S/C12H15Cl2N3O/c13-11-9(7-15-12(14)16-11)17-5-6-18-10-4-2-1-3-8(10)17/h7-8,10H,1-6H2

InChI Key

QLHOTHZQEUNVBH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N(CCO2)C3=CN=C(N=C3Cl)Cl

Origin of Product

United States

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